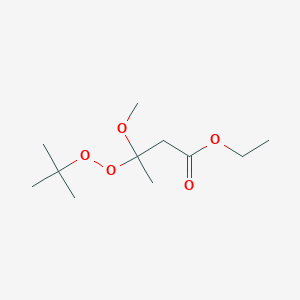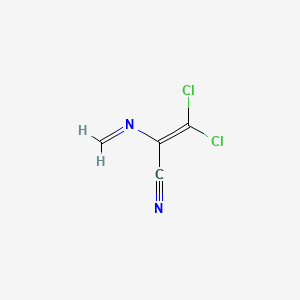![molecular formula C13H10Br2N2 B14289794 2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide CAS No. 113918-49-3](/img/structure/B14289794.png)
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide is an organic compound that features a bromine atom, a cyanophenyl group, and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 2-bromopyridine with 2-cyanobenzyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like amines or alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The bromine atom and cyanophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-[(2-cyanophenyl)methyl]benzene
- 2-Bromo-1-[(2-cyanophenyl)methyl]pyridine
- 2-Bromo-1-[(2-cyanophenyl)methyl]imidazole
Uniqueness
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of the pyridinium ion, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
113918-49-3 |
|---|---|
Fórmula molecular |
C13H10Br2N2 |
Peso molecular |
354.04 g/mol |
Nombre IUPAC |
2-[(2-bromopyridin-1-ium-1-yl)methyl]benzonitrile;bromide |
InChI |
InChI=1S/C13H10BrN2.BrH/c14-13-7-3-4-8-16(13)10-12-6-2-1-5-11(12)9-15;/h1-8H,10H2;1H/q+1;/p-1 |
Clave InChI |
NLVNOUVSFBCFBU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C[N+]2=CC=CC=C2Br)C#N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)

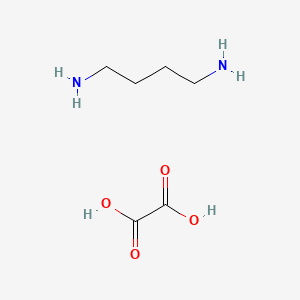
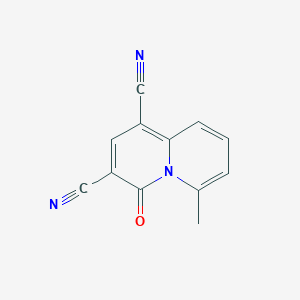
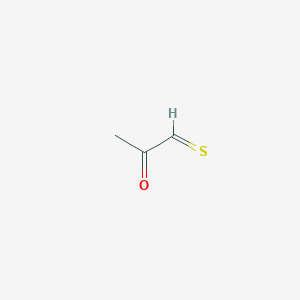
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
methanone](/img/structure/B14289776.png)

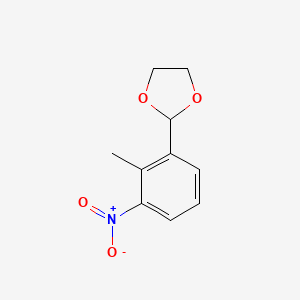
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
